N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine
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Overview
Description
SR-653234 is a chemical compound with the molecular formula C21H20N8OS and a molecular weight of 432.5 g/mol . It is a thiopurine derivative, specifically N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine . This compound is known for its inhibitory activity against casein kinase 1 delta and casein kinase 1 epsilon, making it a valuable tool in biochemical research .
Preparation Methods
The synthesis of SR-653234 involves multiple steps, starting with the preparation of the benzimidazole and thiophene derivatives, followed by their coupling with the purine scaffold. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
SR-653234 undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SR-653234 has several scientific research applications:
Mechanism of Action
SR-653234 exerts its effects by inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the phosphorylation of various proteins, which regulates their activity and function. By inhibiting these kinases, SR-653234 can modulate cellular processes such as cell growth, proliferation, and apoptosis . The molecular targets of SR-653234 include the ATP-binding sites of casein kinase 1 delta and casein kinase 1 epsilon, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
SR-653234 is unique compared to other casein kinase inhibitors due to its specific structure and inhibitory profile. Similar compounds include:
IC261: Another casein kinase 1 delta and casein kinase 1 epsilon inhibitor, but with a different chemical structure and potency.
D4476: A selective inhibitor of casein kinase 1 delta, with a different scaffold and mechanism of action.
PF-670462: A potent and selective inhibitor of casein kinase 1 epsilon, used in circadian rhythm research.
SR-653234 stands out due to its balanced inhibitory activity against both casein kinase 1 delta and casein kinase 1 epsilon, making it a versatile tool in biochemical research .
Properties
Molecular Formula |
C21H20N8OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-morpholin-4-yl-9-thiophen-3-ylpurin-6-amine |
InChI |
InChI=1S/C21H20N8OS/c1-2-4-16-15(3-1)24-17(25-16)11-22-19-18-20(29(13-23-18)14-5-10-31-12-14)27-21(26-19)28-6-8-30-9-7-28/h1-5,10,12-13H,6-9,11H2,(H,24,25)(H,22,26,27) |
InChI Key |
NIFSAJKTGRRAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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